

Propargyl-PEG10-alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propargyl-PEG10-alcohol*

Cat. No.: *B610210*

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CAS Number: 2055022-35-8

Molecular Formula: C₂₁H₄₀O₁₀

Molecular Weight: 452.5 g/mol [\[1\]](#)[\[2\]](#)

This technical guide provides an in-depth overview of **Propargyl-PEG10-alcohol**, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Supplier Information

Propargyl-PEG10-alcohol is a polyethylene glycol (PEG) derivative featuring a terminal propargyl group and a hydroxyl group. The ten repeating ethylene glycol units enhance its hydrophilicity and biocompatibility.[\[1\]](#)[\[3\]](#)

Property	Value	Reference
CAS Number	2055022-35-8	
Molecular Formula	C ₂₁ H ₄₀ O ₁₀	
Molecular Weight	452.5	
Purity	Typically ≥95% - 98%	
Solubility	Water, DMSO, DMF, DCM	
Storage	-20°C	[4]

Note: A conflicting CAS number (2378150-09-3) and molecular formula (C₂₃H₄₄O₁₁) are reported by some suppliers.[4][5][6] Researchers should verify the specifications with their chosen supplier.

A number of chemical suppliers provide **Propargyl-PEG10-alcohol**, including:

- BroadPharm
- AxisPharm
- Pharmaffiliates
- TargetMol

Core Applications in Research and Drug Development

The unique structure of **Propargyl-PEG10-alcohol**, with its terminal alkyne and hydroxyl groups, makes it a versatile tool in several advanced biochemical applications.

Bioconjugation via Click Chemistry

The terminal propargyl group is specifically designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction allows for the

efficient and specific covalent linkage of the PEG linker to molecules bearing an azide group, forming a stable triazole ring. This method is widely used for:

- **PEGylation:** The process of attaching PEG chains to proteins, peptides, or small molecule drugs to improve their solubility, stability, and pharmacokinetic profiles.^[3]
- **Surface Modification:** Immobilizing biomolecules onto surfaces for various biomedical and diagnostic applications.
- **Labeling:** Attaching fluorescent dyes or other reporter molecules to biological targets.

PROTAC Development

Propargyl-PEG10-alcohol is a valuable linker for the synthesis of PROTACs.^{[4][7]} PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker serves to connect the POI-binding ligand and the E3 ligase-binding ligand. The length and composition of the linker are critical for the efficacy of the PROTAC, as they influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).^[7]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule to **Propargyl-PEG10-alcohol**.

Materials:

- **Propargyl-PEG10-alcohol**
- Azide-functionalized molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate

- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to protect biomolecules)
- Solvent (e.g., DMSO/water, t-BuOH/water)
- Purification system (e.g., preparative HPLC)

Procedure:

- Dissolve **Propargyl-PEG10-alcohol** (1.0 equivalent) and the azide-modified molecule (1.1 equivalents) in a suitable solvent mixture.
- In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and, if used, TBTA (0.1 equivalents) in water.
- Add the copper/ligand solution to the reaction mixture.
- Initiate the reaction by adding a fresh solution of sodium ascorbate (0.5 equivalents) in water.
- Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by a suitable analytical method, such as LC-MS.
- Once the reaction is complete, dilute the mixture with water and extract the product.
- Purify the final conjugate by preparative HPLC or another appropriate chromatographic technique.

Two-Step Synthesis of a PROTAC using a Propargyl-PEG Linker

This protocol outlines a general strategy for synthesizing a PROTAC where the **Propargyl-PEG10-alcohol** linker connects two distinct ligands. This example assumes one ligand has a carboxylic acid for amide bond formation and the other has an azide for click chemistry.

Step 1: Amide Coupling of the First Ligand

- The hydroxyl group of **Propargyl-PEG10-alcohol** can be functionalized to an amine or other reactive group for coupling. Alternatively, a Propargyl-PEG10-amine or Propargyl-PEG10-

acid can be used directly. Assuming a Propargyl-PEG10-amine is used:

- Dissolve the carboxylic acid-containing ligand (Ligand 1; 1.0 equivalent) and Propargyl-PEG10-amine (1.1 equivalents) in an anhydrous solvent such as DMF.
- Add coupling reagents, for example, HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
- Stir the reaction at room temperature until completion, monitoring by LC-MS.
- Purify the resulting alkyne-functionalized intermediate.

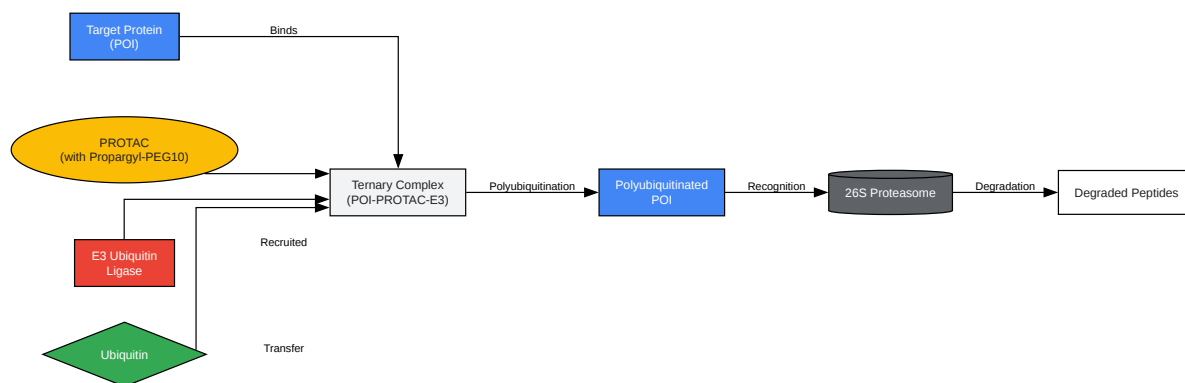
Step 2: CuAAC Reaction with the Second Ligand

- Follow the general CuAAC protocol described above, using the purified alkyne-functionalized intermediate from Step 1 and an azide-modified second ligand (Ligand 2).
- Purify the final PROTAC molecule using preparative HPLC.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation via the Ubiquitin-Proteasome System

The primary signaling pathway hijacked by PROTACs synthesized with **Propargyl-PEG10-alcohol** is the ubiquitin-proteasome system. The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the polyubiquitination of the target and its subsequent degradation by the 26S proteasome.

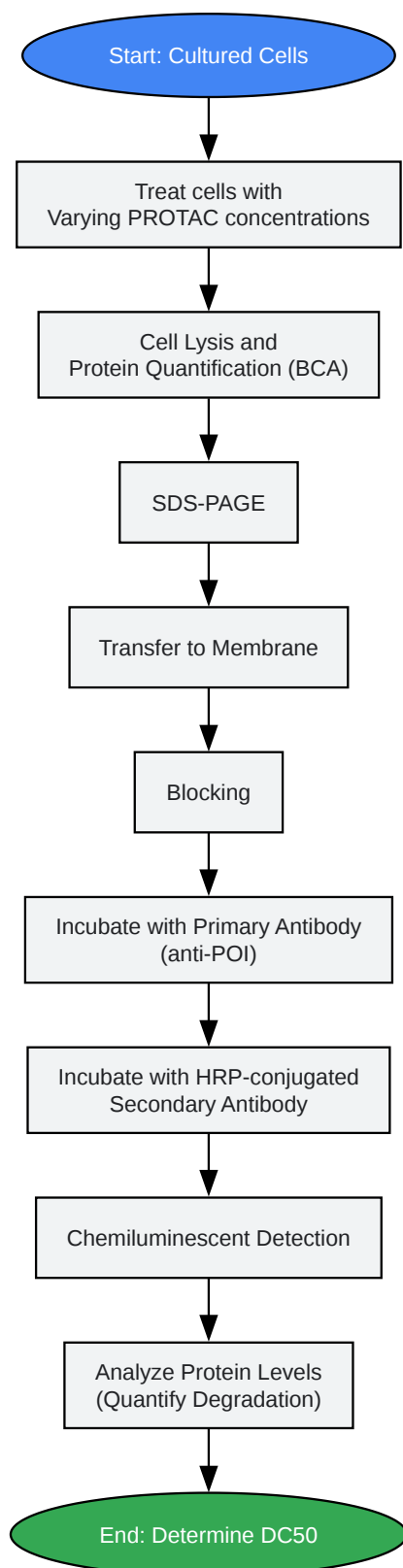


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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Evaluating PROTAC Efficacy

A common method to assess the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cellular context using Western Blot analysis.



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Caption: Western Blot workflow for PROTAC evaluation.

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- To cite this document: BenchChem. [Propargyl-PEG10-alcohol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610210#propargyl-peg10-alcohol-cas-number-and-supplier]

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